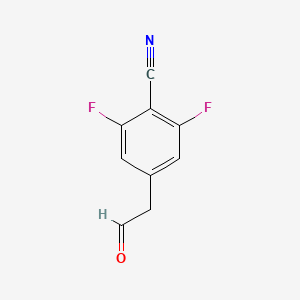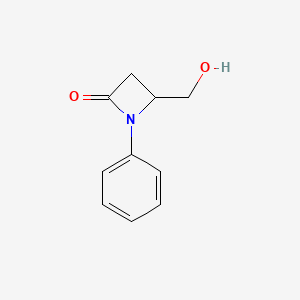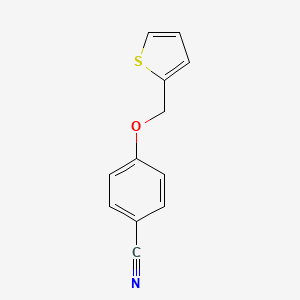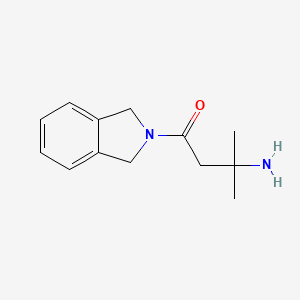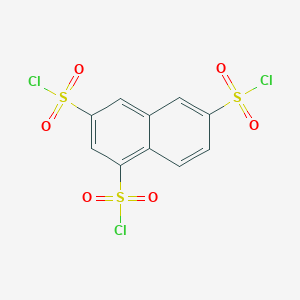
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride
描述
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is an organic compound with the molecular formula C13H8ClNO2. It appears as a colorless to light yellow crystalline solid and has a melting point of approximately 175-180 degrees Celsius . This compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water . It is an important intermediate used in the synthesis of various organic compounds and may have pharmacological activity, potentially useful for antibacterial, antiviral, or anti-parasitic treatments .
准备方法
Synthetic Routes and Reaction Conditions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride can be synthesized through several methods. One common method involves the coupling reaction of diazo compounds . Another method includes the use of 5-formylfuran-2-ylboronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in water and dimethyl sulfoxide at ambient temperature . The reaction mixture is then heated to 80 ± 5 °C, followed by filtration and vacuum drying to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for further applications.
化学反应分析
Types of Reactions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium diacetate, potassium acetate, and dimethyl sulfoxide . The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted furan derivatives .
科学研究应用
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit the growth of bacteria, viruses, or parasites by interfering with their metabolic processes . Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes .
相似化合物的比较
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: This compound has a similar structure but with a hydroxy group instead of a chloro group.
5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde: This compound features an oxo group, providing different chemical properties and reactivity.
Uniqueness
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is unique due to its chloro group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing various derivatives with potential pharmacological applications .
属性
分子式 |
C13H8Cl2N2O2 |
|---|---|
分子量 |
295.12 g/mol |
IUPAC 名称 |
5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H |
InChI 键 |
XGKCRFUEZJXUKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
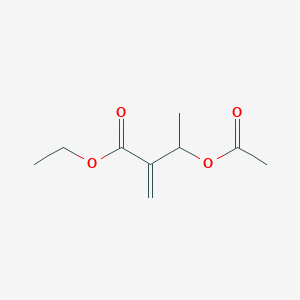


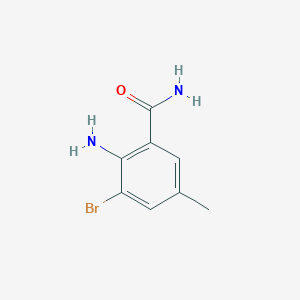
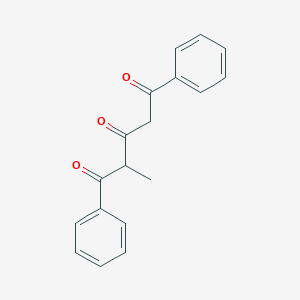
![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)
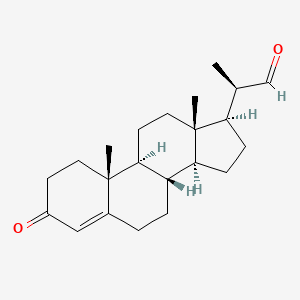
![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)

